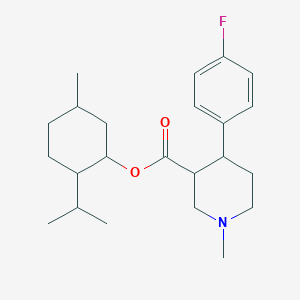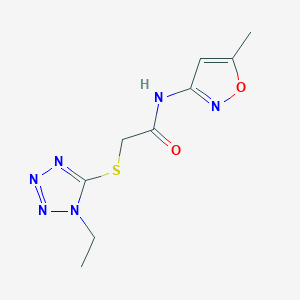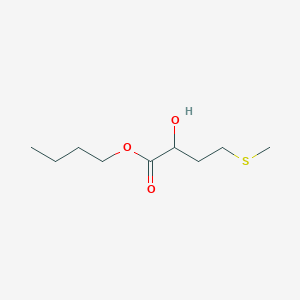
5-Phenylpent-4-yn-1-yl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpent-4-yn-1-yl prop-2-enoate is an organic compound characterized by its unique structure, which includes a phenyl group attached to a pentynyl chain and a prop-2-enoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpent-4-yn-1-yl prop-2-enoate typically involves a multi-step process. One effective method is the olefination-dehydrobromination of (2Z)-2-bromo-3-arylprop-2-enals obtained by bromination of commercially available cinnamaldehyde and its derivatives . The process involves:
Bromination: Cinnamaldehyde is brominated using molecular bromine to form (2Z)-2-bromo-3-arylprop-2-enals.
Dehydrobromination: The brominated product undergoes dehydrobromination in the presence of triethylamine to form a mixture of (E)- and (Z)-isomers.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpent-4-yn-1-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid for aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
5-Phenylpent-4-yn-1-yl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Phenylpent-4-yn-1-yl prop-2-enoate involves its interaction with molecular targets through its functional groups. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the alkyne and ester groups can participate in covalent bonding or hydrogen bonding with active sites of enzymes or receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenylpent-4-yn-1-ol: A related compound with a hydroxyl group instead of the ester group.
Ethyl (2E)-5-phenylpent-2-ene-4-ynoate: Another enyne compound with similar structural features.
Uniqueness
5-Phenylpent-4-yn-1-yl prop-2-enoate is unique due to its combination of a phenyl group, an alkyne chain, and an ester group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and potential therapeutic uses.
Properties
CAS No. |
876144-80-8 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-phenylpent-4-ynyl prop-2-enoate |
InChI |
InChI=1S/C14H14O2/c1-2-14(15)16-12-8-4-7-11-13-9-5-3-6-10-13/h2-3,5-6,9-10H,1,4,8,12H2 |
InChI Key |
GXFBEIIUDDQGIE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)

![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)



![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane](/img/structure/B12594117.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)

